molecular formula C6H10ClNO B076833 1-Piperidinecarbonyl chloride CAS No. 13939-69-0

1-Piperidinecarbonyl chloride

Cat. No.: B076833
CAS No.: 13939-69-0
M. Wt: 147.6 g/mol
InChI Key: BIFDXOOJPDHKJH-UHFFFAOYSA-N
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Safety and Hazards

1-Piperidinecarbonyl chloride is classified as a dangerous good for transport and may be subject to additional shipping charges. It is known to cause severe skin burns and eye damage. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Relevant Papers While specific papers on this compound were not found, there are numerous papers on piperidine derivatives and their synthesis and pharmacological applications . These could provide valuable insights into the potential uses and future directions for this compound.

Mechanism of Action

Target of Action

1-Piperidinecarbonyl chloride is a versatile reagent used in the synthesis of a wide range of pharmaceutical compounds . .

Mode of Action

As a carbonyl chloride compound, this compound is highly reactive. It can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form amides, esters, and other types of compounds . This reactivity is the basis for its use in the synthesis of pharmaceutical compounds.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of antitumor agents, inhibitors of fatty acid amide hydrolase, and dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes . Each of these compounds would affect different biochemical pathways.

Result of Action

The results of the action of this compound are highly variable and depend on the specific compounds it is used to synthesize. For example, the antitumor agents it has been used to synthesize could result in the inhibition of tumor growth, while the dipeptidyl peptidase 4 inhibitors could result in improved glycemic control in patients with type 2 diabetes .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the reactions it participates in can be influenced by factors such as temperature, pH, and the presence of other reagents. Additionally, the stability of this compound can be affected by exposure to moisture, as it can react with water to form hydrochloric acid and a piperidinecarboxylic acid .

Preparation Methods

1-Piperidinecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-piperidine with thionyl chloride in the presence of a base . The reaction conditions can be adjusted according to specific experimental requirements. The general reaction is as follows:

C5H10NH+SOCl2C6H10ClNO+SO2+HCl\text{C}_5\text{H}_{10}\text{NH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_{10}\text{ClNO} + \text{SO}_2 + \text{HCl} C5​H10​NH+SOCl2​→C6​H10​ClNO+SO2​+HCl

In industrial settings, the production of this compound often involves similar methods but on a larger scale, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperidinecarbonyl chloride is an acid chloride compound with strong electrophilicity. It undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane. The major products formed depend on the specific reactants and conditions used.

Comparison with Similar Compounds

1-Piperidinecarbonyl chloride can be compared with other similar compounds, such as:

    1-Pyrrolidinecarbonyl chloride: Similar in structure but with a five-membered ring instead of a six-membered ring.

    4-Morpholinecarbonyl chloride: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

    Dimethylcarbamyl chloride: Features a carbamyl group with two methyl substituents.

The uniqueness of this compound lies in its six-membered piperidine ring, which imparts specific reactivity and stability characteristics that are valuable in various synthetic applications .

Properties

IUPAC Name

piperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFDXOOJPDHKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287307
Record name 1-Piperidinecarbonyl chloride
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Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13939-69-0
Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Record name 1-Piperidinecarbonyl chloride
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Synthesis routes and methods

Procedure details

Piperidine (0.3 g, 3.52 mmol) was added to a mixture of phosgene (4.7 ml of 20% phosgene in toluene solution, 8.81 mmol) in methylene chloride (5 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour. The reaction mixture was evaporated in vacuo. The residue was suspended in ether, filtered and the eluents were condensed to obtain a yellow oil. Purification by flash column chromatography (silica gel, 0-20% ethyl acetate/hexane) gave 0.162 g of the title product. IR (film) 1738.9 cm−1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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